1-ethyl-4-hydroxy-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
1-ethyl-4-hydroxy-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-hydroxy-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aldehyde in the presence of a base.
Introduction of the Pyridine Moiety: This step may involve a coupling reaction, such as the Suzuki-Miyaura cross-coupling, to attach the pyridine ring to the quinoline core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-hydroxy-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
Isoquinoline: Similar structure but with different biological activities.
Pyridine: A simpler structure with diverse chemical reactivity.
Uniqueness
1-ethyl-4-hydroxy-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide is unique due to the combination of the quinoline and pyridine moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
1-ethyl-4-hydroxy-2-oxo-N-pyridin-3-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C17H15N3O3/c1-2-20-13-8-4-3-7-12(13)15(21)14(17(20)23)16(22)19-11-6-5-9-18-10-11/h3-10,21H,2H2,1H3,(H,19,22) |
InChI Key |
HJRYWVDOHSMUML-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CN=CC=C3)O |
Origin of Product |
United States |
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